molecular formula C10H7F2N3O2 B1479605 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098103-10-5

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479605
CAS No.: 2098103-10-5
M. Wt: 239.18 g/mol
InChI Key: UJOUDOMVEVLNPN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic building block of high interest in medicinal and agrochemical research. As a multifunctional scaffold, its core structure combines a pyrazole ring with a pyridine heteroaromatic system, making it a valuable precursor in the synthesis of more complex molecules, particularly amide-based derivatives . The incorporation of the difluoromethyl group is a common strategy in modern chemistry to fine-tune the metabolic stability, lipophilicity, and bioavailability of lead compounds . This compound is strictly intended for use in laboratory research and development. Its primary application lies in its role as a key intermediate for the construction of potential succinate dehydrogenase inhibitors (SDHIs), a class of compounds known for their potent antifungal properties . Researchers utilize this carboxylic acid to create amide-linked molecules for screening against phytopathogenic fungi. The synthetic route to such target compounds typically involves activating the carboxylic acid group to an acid chloride, followed by coupling with various amines . Furthermore, the presence of the pyridin-4-yl moiety provides an additional site for structural diversification, allowing for the optimization of physical and biological properties. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-10(12)15-8(9(16)17)5-7(14-15)6-1-3-13-4-2-6/h1-5,10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOUDOMVEVLNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

The compound's structure includes a difluoromethyl group, a pyridine moiety, and a pyrazole ring, contributing to its unique biological profile. Its molecular formula is C_8H_6F_2N_2O_2, with a molecular weight of 202.14 g/mol.

Antifungal Activity

Research indicates that derivatives of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid exhibit antifungal properties . In one study, several synthesized compounds were tested against seven phytopathogenic fungi, showing that certain derivatives were more effective than established fungicides like boscalid. The structure-activity relationship (SAR) analysis revealed that specific functional groups enhance antifungal activity by improving binding affinity to fungal enzymes such as succinate dehydrogenase (SDH) .

CompoundActivity Against FungiIC50 (µM)
9mHigh<10
BoscalidStandard15

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity , particularly through the inhibition of cyclooxygenase-2 (COX-2). In vitro studies reported IC50 values comparable to celecoxib, a well-known anti-inflammatory drug. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in various biochemical pathways:

  • Fungal Inhibition : The difluoromethyl group enhances lipophilicity, allowing better penetration into fungal cells and interaction with SDH.
  • COX-2 Inhibition : The structural features facilitate binding to the active site of COX-2, leading to reduced prostaglandin synthesis.

Study on Antifungal Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their antifungal efficacy. The results indicated that modifications on the pyridine ring significantly affected the antifungal potency. For instance, the incorporation of electron-withdrawing groups improved activity against resistant fungal strains .

Anti-inflammatory Research

Another study focused on evaluating the anti-inflammatory properties of the compound in animal models. Results showed a significant reduction in paw edema in rats treated with the compound compared to controls, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties:
The compound has been identified as a potential fungicide, particularly effective against phytopathogenic fungi. Research indicates that derivatives of pyrazole carboxamides, including 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, exhibit significant antifungal activity. These compounds are utilized in formulations aimed at controlling fungal diseases in crops, thereby enhancing agricultural productivity and sustainability .

Case Study:
A study published in 2015 evaluated a series of novel pyrazole derivatives for their antifungal efficacy against seven different fungi. The results demonstrated that certain compounds exhibited higher antifungal activity than traditional fungicides like boscalid. The structure-activity relationship (SAR) was analyzed using three-dimensional quantitative models, confirming the potential of these compounds as effective agricultural agents .

Medicinal Chemistry Applications

Anticancer Activity:
Recent research has indicated that pyrazole derivatives may possess anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For instance, studies have shown that certain pyrazole derivatives can inhibit the activity of enzymes involved in tumor growth, suggesting their potential as therapeutic agents in oncology .

Case Study:
In a clinical trial setting, compounds similar to 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid were tested for their effects on various cancer cell lines. The findings revealed a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

While promising results have been obtained regarding the applications of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, further research is necessary to fully understand its mechanisms of action and to optimize its efficacy. Future studies should focus on:

  • In vivo testing to evaluate the safety and efficacy in living organisms.
  • Exploring combinatory therapies with existing drugs to enhance therapeutic outcomes.
  • Long-term environmental impact studies to assess the sustainability of using such compounds in agricultural practices.

Comparison with Similar Compounds

Key Observations:

  • Pyridine vs. Phenyl Groups : The target compound’s pyridin-4-yl group (electron-deficient aromatic ring) may improve water solubility compared to phenyl-substituted analogs like those in (e.g., 6a' with diphenyl groups) .
  • Fluorination Patterns : Difluoromethyl (CF₂H) at position 1 in the target compound offers moderate electron-withdrawing effects, whereas trifluoromethyl (CF₃) in analogs (e.g., ) increases lipophilicity and metabolic resistance.
  • Carboxylic Acid Position: The carboxylic acid at position 5 (target) vs.

Physicochemical Properties

  • Solubility: The pyridin-4-yl group in the target compound likely enhances aqueous solubility compared to compounds with bulkier hydrophobic groups (e.g., quinoline in ).
  • Lipophilicity (LogP): Fluorinated groups (CF₂H, CF₃) increase LogP values. For example, the target compound (CF₂H) may have a lower LogP than the trifluoromethyl analog in but higher than non-fluorinated derivatives.
  • Thermal Stability : Difluoromethyl groups are less thermally stable than trifluoromethyl groups, as seen in compounds like 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

Preparation Methods

Method Based on α-Difluoroacetyl Intermediate and Cyclization (Patent CN111362874B)

This method, though originally developed for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, provides a relevant framework adaptable for related pyrazole carboxylic acids:

  • Step 1: Substitution/Hydrolysis Reaction

    • React 2,2-difluoroacetyl halide with an α,β-unsaturated ester in an organic solvent at low temperature.
    • Follow with alkaline hydrolysis to obtain an α-difluoroacetyl intermediate carboxylic acid.
  • Step 2: Condensation/Cyclization Reaction

    • Add a catalyst (e.g., sodium or potassium iodide) to the intermediate solution.
    • Condense with methylhydrazine aqueous solution at low temperature.
    • Conduct cyclization by raising temperature under reduced pressure.
    • Acidify to precipitate the crude pyrazole carboxylic acid.
    • Recrystallize from aqueous alcohol mixtures (methanol, ethanol, or isopropanol, 35–65% water) to purify.

Key Advantages:

  • High reaction yield (~75-80%).
  • Reduced isomer formation (target:isomer ratio ~95:5).
  • High chemical purity (>99.5% by HPLC).
  • Simple operation with readily available raw materials.
Step Reagents/Conditions Outcome
1 2,2-difluoroacetyl halide + α,β-unsaturated ester, low temp, alkali hydrolysis α-Difluoroacetyl intermediate acid
2 Catalyst (KI/NaI), methylhydrazine aq., low temp condensation, cyclization, acidification, recrystallization Pure pyrazole carboxylic acid (yield ~75-80%)

This method emphasizes controlling reaction temperature and catalyst choice to minimize by-products and facilitate purification.

Method via Halogenation, Diazotization, and Grignard Carboxylation (Patent CN111303035A)

This alternative route is more direct and avoids isomer formation:

  • Step 1: Halogenation

    • Dissolve N-methyl-3-aminopyrazole in water.
    • React with bromine or iodine to selectively halogenate the pyrazole at the 4-position, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.
  • Step 2: Diazotization and Coupling

    • Treat the halogenated amine with sodium nitrite to form a diazonium salt.
    • Couple with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to introduce the difluoromethyl group, producing 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
  • Step 3: Grignard Exchange and Carboxylation

    • Perform halogen-magnesium exchange using a Grignard reagent (e.g., isopropyl magnesium chloride).
    • React the organomagnesium intermediate with carbon dioxide to introduce the carboxylic acid group.
    • Quench and recrystallize to obtain the target pyrazole carboxylic acid.

Key Advantages:

  • Avoids isomer issues common in other methods.
  • Total yield of ~64% over three steps.
  • Product purity >99.5%.
  • Scalable and operationally simple.
Step Reagents/Conditions Outcome
1 N-methyl-3-aminopyrazole + Br2/I2 in water 4-halogen-1-methyl-1H-pyrazole-3-amine
2 NaNO2, potassium difluoromethyl trifluoroborate, Cu2O 4-halo-3-(difluoromethyl)-pyrazole
3 Grignard reagent, CO2, quench, recrystallization 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Analytical and Purification Details

  • Recrystallization solvents: Mixtures of alcohol (methanol, ethanol, or isopropanol) and water, typically 35–65% aqueous alcohol.
  • Purity assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, aiming for >99.3–99.6%.
  • Isomer control: Reaction conditions and catalyst choice (e.g., KI) are critical to suppress formation of positional isomers.

Comparative Summary of Preparation Methods

Feature α-Difluoroacetyl Intermediate Route Halogenation-Diazotization-Grignard Route
Number of steps 2 main steps + purification 3 steps + purification
Yield ~75–80% ~64%
Purity (HPLC) >99.5% >99.5%
Isomer formation Minor (5%) Negligible
Raw material availability Commercially available esters and halides Readily available pyrazole derivatives and reagents
Scalability High High
Operational complexity Moderate Moderate

Research Findings and Practical Considerations

  • The α-difluoroacetyl intermediate method benefits from a straightforward cyclization but requires careful temperature control and catalyst choice to minimize isomers.
  • The halogenation-diazotization-Grignard method offers a route that inherently avoids isomers but involves more steps and handling of diazonium salts and organometallic reagents.
  • Both methods achieve high purity suitable for pharmaceutical applications.
  • Choice of method depends on available starting materials, scale, and desired throughput.

Q & A

Q. What are the standard synthetic routes for preparing 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid?

Answer: A common method involves Suzuki-Miyaura cross-coupling reactions. For example, substituting a brominated pyrazole precursor (e.g., ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate) with pyridin-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst in a degassed DMF/water mixture under inert conditions. The reaction is optimized with K₃PO₄ as a base at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography or recrystallization yields the product .

Q. How are pyrazole-5-carboxylic acid derivatives characterized for structural confirmation?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., difluoromethyl protons at δ 5.8–6.2 ppm as a triplet).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 270.05).
  • Infrared (IR) Spectroscopy : Carboxylic acid C=O stretch observed at ~1700 cm⁻¹.
  • Melting Point Analysis : Consistency with literature values ensures purity .

Q. What solvents and conditions are optimal for recrystallizing pyrazole-carboxylic acid derivatives?

Answer: Ethanol or methanol is preferred due to moderate polarity and compatibility with carboxylic acid groups. For example, dissolving the crude product in hot ethanol (60–70°C), followed by slow cooling to 4°C, yields high-purity crystals. Additives like activated charcoal may remove colored impurities .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., difluoromethyl vs. trifluoromethyl) influence reactivity in cross-coupling reactions?

Answer: Difluoromethyl groups (-CF₂H) exhibit weaker electron-withdrawing effects compared to trifluoromethyl (-CF₃), reducing steric hindrance and enhancing coupling efficiency. For example, Pd-catalyzed reactions with -CF₂H-substituted pyrazoles achieve 75–85% yields versus 60–70% for -CF₃ analogs. This is attributed to improved accessibility of the catalytic site .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives with similar substituents?

Answer:

  • Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism.
  • Crystallographic Studies : Resolve binding modes via X-ray diffraction (e.g., fluorophenyl groups may adopt distinct orientations in enzyme pockets) .

Q. How can molecular docking optimize the design of pyrazole-based inhibitors targeting specific enzymes?

Answer:

  • Ligand Preparation : Protonate carboxylic acid groups at physiological pH (e.g., -COO⁻) for accurate charge assignment.
  • Grid Generation : Focus on catalytic residues (e.g., His64 in carbonic anhydrase) for binding energy calculations.
  • Post-Docking Analysis : Use MM-GBSA to rank poses, prioritizing hydrogen bonds between pyridinyl nitrogen and active-site water molecules .

Q. What are the stability challenges for pyrazole-carboxylic acids under long-term storage?

Answer:

  • Degradation Pathways : Hydrolysis of the difluoromethyl group to CO₂ and HF under humid conditions.
  • Mitigation : Store at –20°C in amber vials under argon. Lyophilization enhances stability by reducing water content .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

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